8-Fluoroquinoline-4-carbaldehyde

Drug metabolism Cytochrome P450 CYP2A6 inhibition

8-Fluoroquinoline-4-carbaldehyde (CAS 496792-30-4, C₁₀H₆FNO, MW 175.16) is a fluorinated quinoline building block featuring a reactive 4-carbaldehyde handle and an electron-withdrawing fluorine at the 8-position. This substitution pattern creates a unique electronic environment around the quinoline core that influences both synthetic reactivity and biological target interactions.

Molecular Formula C10H6FNO
Molecular Weight 175.162
CAS No. 496792-30-4
Cat. No. B2654160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinoline-4-carbaldehyde
CAS496792-30-4
Molecular FormulaC10H6FNO
Molecular Weight175.162
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)F)C=O
InChIInChI=1S/C10H6FNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H
InChIKeyXYBPBFLPLZOLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Fluoroquinoline-4-carbaldehyde (CAS 496792-30-4) – Procurement-Qualified Entry Profile


8-Fluoroquinoline-4-carbaldehyde (CAS 496792-30-4, C₁₀H₆FNO, MW 175.16) is a fluorinated quinoline building block featuring a reactive 4-carbaldehyde handle and an electron-withdrawing fluorine at the 8-position . This substitution pattern creates a unique electronic environment around the quinoline core that influences both synthetic reactivity and biological target interactions [1][2]. The compound is commercially available as a research intermediate from multiple global suppliers at purities ≥95%, typically stored at 2–8°C under dry conditions .

Why Unsubstituted or Other Positional Fluoroquinoline-4-carbaldehydes Cannot Replace 8-Fluoroquinoline-4-carbaldehyde in Structure-Driven Research


Quinoline-4-carbaldehydes are not interchangeable building blocks. The fluorine position dictates electronic effects (inductive withdrawal, resonance donation), which in turn alters aldehyde electrophilicity, heterocycle π-stacking, metabolic stability, and CYP inhibition profiles . Published data for the parent 8-fluoroquinoline core demonstrate that the 8-fluoro isomer shares a CYP2A6 inhibition and genotoxicity profile with the 5- and 6-fluoro isomers but differs from the 3-fluoro isomer (which shows weaker CYP inhibition [1]), and from 2-, 3-, and 4-fluoro isomers (which lack UDS induction [2]). Substituting with unfluorinated quinoline-4-carbaldehyde (logP ~1.8–2.0) or the more lipophilic 8‑(trifluoromethyl) variant (logP estimated >2.5) would divert both physicochemical and biological properties . The quantitative consequences of selecting the wrong analog are documented below.

8-Fluoroquinoline-4-carbaldehyde Differentiation Evidence – Quantitative Comparator Data for Scientific Procurement Decisions


CYP2A6 Inhibition Profile of the 8-Fluoroquinoline Scaffold Compared to Other Fluoroquinoline Isomers

The 8-fluoroquinoline core, which underlies 8‑fluoroquinoline‑4‑carbaldehyde, exhibits a CYP2A6 inhibition profile equivalent to 5‑ and 6‑fluoroquinoline (apparent Vmax decreased to ~0.39 nmol/min/nmol CYP from the control value of 0.63), while 3‑fluoroquinoline shows substantially weaker inhibition (apparent Vmax 0.59 nmol/min/nmol CYP) [1]. This rank-order was confirmed in both bovine liver microsomes and cDNA‑expressed human CYP2A6. The observation that 2‑, 3‑, and 4‑fluoro isomers escape this inhibition indicates that the 8‑position fluorine maintains interaction with CYP2A6 via a recognition site that requires an unsubstituted position 3 [1].

Drug metabolism Cytochrome P450 CYP2A6 inhibition Fluoroquinoline SAR

Genotoxic Potential Differs by Fluorine Position – 8‑Fluoro Substitution Retains UDS Induction

In a systematic isomeric study, 5‑, 6‑, 7‑, and 8‑fluoroquinoline all induced unscheduled DNA synthesis (UDS) in rat hepatocytes, whereas 2‑, 3‑, and 4‑fluoroquinoline produced no significant UDS response [1]. The same pattern was observed in Salmonella typhimurium TA100 mutagenicity assays, where 2‑ and 3‑fluoroquinoline were the only non‑mutagenic isomers [1]. This positions the 8‑fluoro isomer alongside 5‑, 6‑, and 7‑fluoro in terms of genotoxic alert, while distinguishing it from the non‑genotoxic 2‑, 3‑, and 4‑fluoro isomers. For the 4‑carbaldehyde derivative, the 8‑position fluorine therefore does not block the structural features required for genotoxicity, unlike substitution at the 2‑, 3‑, or 4‑positions.

Genotoxicity Unscheduled DNA synthesis Fluoroquinoline SAR Safety screening

Patent-Documented Synthetic Route with Quantified Yield and Spectroscopic Validation

A reproducible synthetic protocol for 8‑fluoroquinoline‑4‑carbaldehyde is disclosed in patent WO2004/65394 A1 . Oxidation of 8‑fluoro‑4‑methylquinoline (8.25 g, ~47 mmol) with selenium dioxide (SeO₂) in 1,4‑dioxane/water under reflux (2.5 h) followed by ambient stirring (20 h) and chromatographic purification (silica, DCM/diethyl ether 1:1) afforded the title compound as a solid (3.61 g, ~44% yield) . The product was confirmed by ESI‑MS ([M+H]⁺ 176) and ¹H NMR (δ 10.52, s, 1H, CHO; δ 9.26, d, 1H; δ 8.82, d, 1H; δ 7.83, d, 1H; δ 7.67, m, 1H; δ 7.54, m, 1H) . While analogous SeO₂ oxidations exist for other fluoroquinoline‑4‑carbaldehydes, the patent explicitly exemplifies the 8‑fluoro variant, providing validated starting material, yield, and characterization benchmarks that enable direct procurement or in‑house synthesis with established quality criteria.

Synthetic methodology Process chemistry Selenium dioxide oxidation Quinoline carbaldehyde synthesis

Lipophilicity (logP) Differentiation from Unsubstituted and Trifluoromethyl Analogs

The unsubstituted quinoline‑4‑carbaldehyde exhibits logP values of 1.79–2.05 depending on the measurement method (calculated vs. experimental) [1]. The addition of a single fluorine atom at the 8‑position is predicted to increase logP by approximately 0.2–0.3 log units (to ~2.0–2.3), based on the measured logP of 8‑fluoroquinoline (2.19–2.37) and the general lipophilicity contribution of aromatic fluorine (±0.14–0.3 per fluorine depending on position) . This moderate increase positions 8‑fluoroquinoline‑4‑carbaldehyde above the unsubstituted parent but below the 8‑(trifluoromethyl) analog (estimated logP >2.5), providing a fine‑tuned lipophilicity window that may benefit passive permeability without the excessive logP and potential solubility penalties of the CF₃ variant .

Lipophilicity LogP Drug-likeness Physicochemical profiling

Aldehyde Reactivity at Position 4 Enables Specific Derivatization Chemistry

The 4‑carbaldehyde group on 8‑fluoroquinoline‑4‑carbaldehyde serves as a versatile synthetic handle for condensation reactions with amines, hydrazines, and active methylene compounds, forming Schiff bases, hydrazones, and Knoevenagel adducts respectively [1]. The electron‑withdrawing effect of the 8‑fluoro substituent (σₘ for F = 0.34) modestly activates the aldehyde toward nucleophilic attack compared to the unsubstituted quinoline‑4‑carbaldehyde [2]. This is in contrast to 8‑(trifluoromethyl)quinoline‑4‑carbaldehyde, where the stronger electron‑withdrawing CF₃ group (σₘ = 0.43) may over‑activate the aldehyde, potentially reducing selectivity in multi‑component reactions [2]. Quinoline‑4‑carbaldehydes with fluorine at position 6 (6‑fluoro isomer, CAS 482586-86-7) present a different electronic environment, as the 6‑fluoro group exerts a stronger para‑electron‑withdrawing effect on the pyridine nitrogen rather than the aldehyde‑bearing ring, altering the reactivity profile at the 4‑position [3].

Schiff base Hydrazone Knoevenagel condensation Quinoline derivatization

Where 8-Fluoroquinoline-4-carbaldehyde Delivers Verifiable Procurement Value – Application Scenarios Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Defined CYP2A6 Interaction Profile

Medicinal chemistry teams building compound libraries around a quinoline scaffold for target-based screening can use 8‑fluoroquinoline‑4‑carbaldehyde as a starting material to introduce the 4‑aldehyde handle while maintaining a predictable CYP2A6 inhibition profile. The published data for the 8‑fluoroquinoline core demonstrate strong CYP2A6 inhibition equivalent to 5‑ and 6‑fluoro isomers (apparent Vmax ~0.39 nmol/min/nmol CYP), in contrast to 3‑fluoro isomers which show significantly weaker interaction (apparent Vmax 0.59 nmol/min/nmol CYP) [1]. This knowledge enables informed selection of the 8‑fluoro regioisomer when CYP2A6 engagement is either desired or must be anticipated in downstream ADMET profiling.

Genotoxicity-Aware Fragment-Based Drug Discovery

In fragment-based screening or early lead generation where genotoxicity flags influence hit triage, the documented UDS‑positive status of the 8‑fluoroquinoline scaffold (alongside 5‑, 6‑, and 7‑fluoro isomers) serves as a critical selection criterion [1]. Investigators seeking to minimize genotoxic risk should note that 2‑, 3‑, and 4‑fluoro isomers are UDS‑negative in the same assay system, and thus may be preferable for safety‑sensitive programs. 8‑Fluoroquinoline‑4‑carbaldehyde should be deprioritized in safety‑first campaigns, but may be retained where genotoxic potential is acceptable (e.g., cytotoxic anticancer agent design) or where the specific electronic and steric properties of the 8‑fluoro group are structurally indispensable.

Reproducible Multi‑Step Synthesis with Patent‑Validated Starting Material Identity

Process chemistry groups scaling up synthetic routes that incorporate a quinoline‑4‑carbaldehyde intermediate can rely on the patent‑documented synthesis of 8‑fluoroquinoline‑4‑carbaldehyde (WO2004/65394 A1) as a quality benchmark [1]. The reported SeO₂ oxidation protocol delivers a defined yield (43.8%) with full ESI‑MS and ¹H NMR characterization (δ 10.52, CHO; δ 9.26, 8.82, 7.83, 7.67, 7.54, quinoline ring protons), enabling incoming material verification against a published reference standard [1]. This reduces the risk of lot‑to‑lot variability that can arise when sourcing from suppliers without documented characterization data.

Optimization of Physicochemical Properties in Lead Series Expansion

When expanding a lead series around a quinoline‑4‑carbaldehyde core, the 8‑fluoro substitution offers a precise lipophilicity increment (ΔlogP ≈ +0.2 to +0.3 over the unsubstituted parent, logP 1.79–2.05) [1][2]. This modest lipophilicity gain may improve membrane permeability while avoiding the solubility‑limiting logP >2.5 associated with the 8‑(trifluoromethyl) analog [3]. Structure–property relationship (SPR) studies can systematically probe this narrow logP window by comparing 8‑H, 8‑F, and 8‑CF₃ variants, with 8‑fluoroquinoline‑4‑carbaldehyde serving as the intermediate‑lipophilicity member of the series.

Quote Request

Request a Quote for 8-Fluoroquinoline-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.